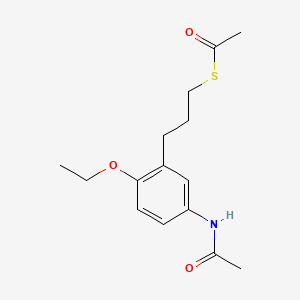
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester: is an organosulfur compound with a complex structure It is a derivative of ethanethioic acid, where the sulfur atom is bonded to a propyl group substituted with an acetylamino and ethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester typically involves multiple steps:
Formation of the Acetylamino Intermediate: The starting material, 2-ethoxyaniline, is acetylated using acetic anhydride to form 2-ethoxyacetanilide.
Introduction of the Propyl Group: The acetylated intermediate undergoes a Friedel-Crafts alkylation with 1-bromopropane in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propyl group.
Thioester Formation: The final step involves the reaction of the propylated intermediate with ethanethioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired thioester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thioesters.
Applications De Recherche Scientifique
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfur atom.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester involves its interaction with molecular targets through its reactive sulfur atom. This can lead to the formation of covalent bonds with thiol groups in proteins or enzymes, thereby inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetic Acid: An organosulfur compound with a similar structure but lacks the complex substituents found in ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester.
Ethanethioic Acid, S-propyl Ester: A simpler ester derivative with a propyl group attached to the sulfur atom.
Ethanethioic Acid, S-[2-(acetylamino)ethyl] Ester: Another derivative with an acetylaminoethyl group.
Uniqueness
This compound is unique due to its complex structure, which includes both acetylamino and ethoxyphenyl groups
Propriétés
Numéro CAS |
90060-70-1 |
|---|---|
Formule moléculaire |
C15H21NO3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate |
InChI |
InChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17) |
Clé InChI |
NBYXNDGFBZLAMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




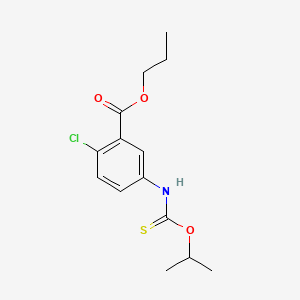

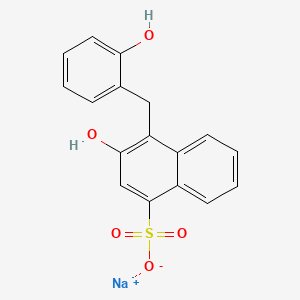
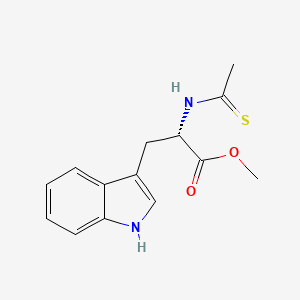


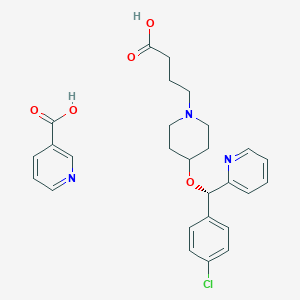



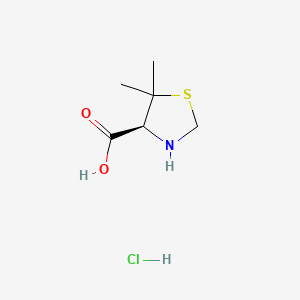
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
